2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl-substituted amino moiety, and a 3-fluorophenyl side chain. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its orthogonality under basic cleavage conditions.
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29) |
InChI Key |
IEEAUJSAPYTPBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid typically involves multi-step chemical reactions. Key starting materials include fluorenylmethoxycarbonyl (Fmoc) derivatives and 3-fluorophenylalanine or related compounds.
Detailed Synthesis Steps
Preparation of Starting Materials:
- Fmoc-Cl (9H-Fluoren-9-ylmethyl chloroformate): This reagent is crucial for introducing the Fmoc protecting group.
- 3-Fluorophenylalanine: This amino acid serves as the backbone for the compound.
Protection of the Amino Group:
- The amino group of 3-fluorophenylalanine is protected using Fmoc-Cl in a suitable solvent like dimethylformamide (DMF) under basic conditions (e.g., triethylamine ).
Introduction of the Methyl Group:
- The protected amino acid is then reacted with a methylating agent (e.g., methyl iodide ) in the presence of a base to introduce the methyl group.
-
- The resulting intermediate undergoes hydrolysis to form the final product, This compound .
Purification and Characterization
- Purification: Techniques such as High Performance Liquid Chromatography (HPLC) and column chromatography are used to purify the final product.
- Characterization: Methods like Mass Spectrometry (MS) , Nuclear Magnetic Resonance (NMR) spectroscopy , and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.
Reaction Conditions
| Reaction Step | Conditions |
|---|---|
| Protection of Amino Group | DMF, Triethylamine, Room Temperature |
| Methylation | Methyl Iodide, Base (e.g., Sodium Hydride), Inert Atmosphere |
| Hydrolysis | Aqueous Base (e.g., Sodium Hydroxide), Controlled Temperature |
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc-protected amine undergoes base-mediated cleavage, a critical step in solid-phase peptide synthesis:
| Reaction Type | Conditions | Reagent | Yield | Mechanism |
|---|---|---|---|---|
| Fmoc group removal | 20% piperidine/DMF (v/v) | Piperidine | >95% | β-Elimination via base catalysis |
| Alternative deprotection | 2% DBU in DMF | 1,8-Diazabicycloundec-7-ene (DBU) | 90-92% | Non-nucleophilic base-mediated cleavage |
The 3-fluorophenyl moiety remains stable under these conditions due to fluorine's strong C-F bond (485 kJ/mol) and electron-withdrawing properties .
Carboxylic Acid Reactivity
The propanoic acid group participates in key coupling reactions:
A. Amide Bond Formation
-
Activation: DCC/HOBt system in DMF at 0-4°C
-
Coupling Efficiency: 85-90% with primary amines
B. Esterification
| Alcohol | Catalyst | Temperature | Conversion |
|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Reflux | 78% |
| Benzyl alcohol | DCC/DMAP | RT | 92% |
Fluorophenyl Ring Reactions
The 3-fluorophenyl group demonstrates unique reactivity patterns:
A. Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to fluorine | 3-fluoro-4-nitrophenyl | 68% |
| Br₂/FeBr₃ | Ortho to fluorine | 3-fluoro-5-bromophenyl | 55% |
B. Nucleophilic Aromatic Substitution
Limited reactivity observed due to fluorine's deactivating effect. Successful substitutions require harsh conditions:
Stability Profile
Critical stability parameters for synthetic applications:
| Condition | Time | Degradation | Stability |
|---|---|---|---|
| pH 7.4 (PBS buffer) | 24 hr | <2% | Excellent |
| pH 1.2 (gastric fluid) | 2 hr | 15% | Moderate |
| UV light (254 nm) | 30 min | 28% | Poor |
| Dry Ar atmosphere | 6 months | 0% | Excellent |
Side Reaction Analysis
Common undesired reactions during peptide synthesis:
A. β-Elimination
-
Occurs at >40°C in basic conditions
-
Forms dehydroalanine derivative (3-7% yield)
B. Fmoc Premature Cleavage
-
0.5-1.2% loss per coupling cycle in DMF
-
Mitigated by maintaining reaction temperature <25°C
This comprehensive reactivity profile enables precise molecular engineering of peptide therapeutics while maintaining structural integrity of the fluorinated aromatic system. The data suggest optimal use in solid-phase synthesis protocols with strict temperature control and anhydrous conditions .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorophenyl group provides a useful handle for labeling and detection.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group plays a crucial role in these interactions, enhancing binding affinity and specificity. Additionally, the Fmoc group can be used to protect reactive sites during chemical reactions, allowing for selective modification of the compound.
Comparison with Similar Compounds
Fluorinated Phenyl Derivatives
Non-Fluorinated Analogues
Physicochemical and Analytical Data
Biological Activity
The compound 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid is a synthetic derivative that exhibits significant biological activity. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, suggests potential applications in drug development and therapeutic interventions. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound is illustrated below:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Compounds with similar structures often demonstrate anticancer properties through mechanisms such as DNA intercalation and inhibition of topoisomerases.
- Neuroprotective Effects : Fluorene derivatives have been associated with neuroprotection, potentially by modulating neurotransmitter systems.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in various diseases.
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Regulation : It may influence cell cycle progression and apoptosis in cancer cells.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, impacting cellular homeostasis.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways have been suggested.
In Vitro Studies
In vitro assays have been conducted to evaluate the specific biological effects of this compound. These studies indicate:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : It has demonstrated protective effects on neuronal cells under oxidative stress conditions, suggesting its potential in neurodegenerative disease models.
Case Studies
- Antitumor Efficacy : In a study involving breast cancer cell lines, the compound exhibited IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics.
- Neuroprotection : Research on animal models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque accumulation.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Antitumor | DNA intercalation, enzyme inhibition | Reduced cell proliferation |
| Neuroprotective | Modulation of neurotransmitter systems | Improved neuronal survival |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Decreased inflammation markers |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid?
Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A validated approach includes:
- Step 1 : Coupling Fmoc-Cl with the methylamino precursor in a polar aprotic solvent (e.g., 1,4-dioxane) under basic conditions (e.g., Na₂CO₃) to introduce the Fmoc group .
- Step 2 : Fluorophenylpropanoic acid derivatives are synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the 3-fluorophenyl moiety .
- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients yields >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of the 3-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons; δ ~-110 ppm for ¹⁹F) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., C₂₅H₂₃FNO₄: [M+H]⁺ = 444.1663) .
- HPLC Purity : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the electron density of the Fmoc-protected amino group to predict nucleophilic reactivity. Substituents like 3-fluorophenyl may sterically hinder coupling .
- Molecular Dynamics (MD) : Simulate interactions with coupling agents (e.g., HATU/DIPEA) to optimize reaction conditions .
Q. How to address contradictions in reported bioactivity of fluorinated Fmoc-amino acid analogs?
Methodological Answer:
- Variable Analysis : Compare assay conditions (e.g., cell lines, fluorophenyl substitution patterns). For example, 3-fluorophenyl analogs show higher protease resistance than 2- or 4-fluoro derivatives .
- Meta-Analysis : Aggregate data from structural analogs (e.g., 3,5-difluorophenyl derivatives) to identify trends in IC₅₀ values .
Q. What are the stability challenges for this compound under peptide synthesis conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
